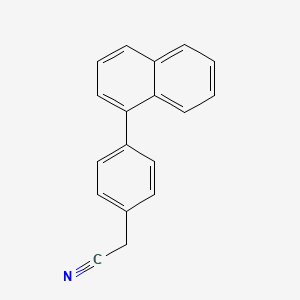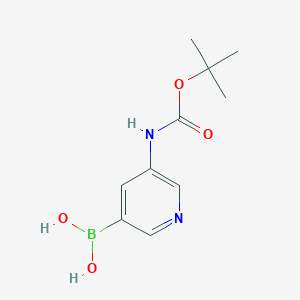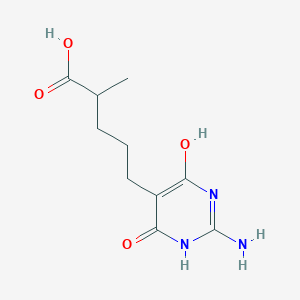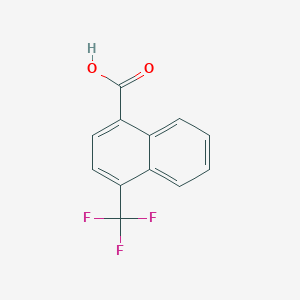
7-Phenoxy-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenoxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure with a phenoxy substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with a quinoline derivative and a phenol derivative.
Reaction Conditions: Common conditions include the use of a base (such as sodium hydride) and a solvent (such as dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: The phenoxy group may participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
7-Phenoxy-2,3-dihydroquinolin-4(1H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be specific to the target and the type of activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinolin-4(1H)-one: Another quinoline derivative with a phenyl substituent.
7-Methoxy-2,3-dihydroquinolin-4(1H)-one: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
7-Phenoxy-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The phenoxy group may impart different properties compared to other substituents, making it a compound of interest for various applications.
Propiedades
Número CAS |
620598-01-8 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
7-phenoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO2/c17-15-8-9-16-14-10-12(6-7-13(14)15)18-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Clave InChI |
IHPPWVVWOKLDQI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1=O)C=CC(=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)








![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)


